4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core, a quinoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a halogenated precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyridinone core with the quinoline-pyrrolidine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinolin-8-yloxy-pyrrolidine-1-carbonyl-pyridin-2(1H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of multiple functional groups.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-phenyl-5-(quinolin-8-yloxy)pyridin-2(1H)-one: Lacks the pyrrolidine ring, potentially altering its biological activity.
1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.
Uniqueness
4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the methoxy group, quinoline moiety, and pyrrolidine ring in a single molecule allows for multiple modes of interaction with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-32-23-15-24(30)29(19-9-3-2-4-10-19)17-21(23)26(31)28-14-12-20(16-28)33-22-11-5-7-18-8-6-13-27-25(18)22/h2-11,13,15,17,20H,12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLMTIDIYEPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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